9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
The compound 9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrole ring fused to a quinoline moiety, along with various functional groups such as a methoxy group, a chlorophenoxy group, and a thioxo group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid derivative with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as a 2-aminobenzophenone derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: undergoes various chemical reactions, including:
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its unique structure and functional groups.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical cellular processes, such as kinases and proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting signal transduction pathways.
Inducing Apoptosis: It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
9-[4-(4-chlorophenoxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: can be compared with similar compounds such as:
Pyrrolocarbazoles: These compounds contain a pyrrole ring fused to a carbazole moiety and exhibit similar biological activities.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and are known for their antimicrobial and anticancer properties.
Pyrroloquinolines: These compounds have a pyrrole ring fused to a quinoline moiety and are studied for their potential therapeutic applications.
The uniqueness of This compound lies in its combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C27H19ClN2O4S2 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)phenyl]-13-methoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C27H19ClN2O4S2/c1-27(2)24-21(19-12-18(33-3)13-20-22(19)29(27)25(32)23(20)31)26(35)30(36-24)15-6-10-17(11-7-15)34-16-8-4-14(28)5-9-16/h4-13H,1-3H3 |
InChI Key |
FZWUAVFIFUVVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)N(S2)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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